molecular formula C11H13NO4 B3010747 4-(3-Amino-3-carboxypropyl)benzoic acid CAS No. 784092-90-6

4-(3-Amino-3-carboxypropyl)benzoic acid

Cat. No.: B3010747
CAS No.: 784092-90-6
M. Wt: 223.228
InChI Key: SKYJBEYFTBBNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-3-carboxypropyl)benzoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of an amino group and a carboxylic acid group attached to a benzoic acid core, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

Based on its structural similarity to other aminobenzoic acid derivatives, it may interact with various enzymes and receptors in the body .

Mode of Action

It’s known that carboxylic acids can undergo nucleophilic acyl substitution reactions . This suggests that 4-(3-Amino-3-carboxypropyl)benzoic acid might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Aminobenzoic acid derivatives have been shown to inhibit folic acid synthesis , suggesting that this compound may also interfere with this pathway.

Pharmacokinetics

Benzoic acid derivatives are generally known to conjugate with glycine in the liver and excreted as hippuric acid , suggesting a similar metabolic pathway for this compound.

Result of Action

It has been shown to inhibit the growth of yeast cells in a dose-dependent manner and to induce cell death at high concentrations.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at room temperature, indicating that it is stable under normal environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-3-carboxypropyl)benzoic acid typically involves the reaction of 3-aminoacrylate with 4-carboxybenzaldehyde. The reaction is carried out in ethanol at room temperature for 24 hours. After the initial reaction, hydrochloric acid is added to adjust the pH to 2-3, followed by heating at 80-90°C for 2-3 hours to promote decarboxylation. The reaction mixture is then cooled, and the pH is adjusted to 7-8 using sodium hydroxide. Sodium borohydride is added to reduce the imine intermediate to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-3-carboxypropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Acylated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Amino-3-carboxypropyl)benzoic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to inhibit protein-protein interactions in yeast cells makes it a valuable tool in proteomics research and the study of protein domains.

Properties

IUPAC Name

4-(3-amino-3-carboxypropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(15)16)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYJBEYFTBBNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.